

2-(4-Fluorophenyl)acetamide chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

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An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetamide

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)acetamide**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and potential biological activities based on related compounds.

Chemical Structure and IUPAC Name

2-(4-Fluorophenyl)acetamide is a derivative of acetamide featuring a 4-fluorophenyl substituent at the second carbon position.

IUPAC Name: **2-(4-fluorophenyl)acetamide**[\[1\]](#)

Below is a 2D representation of the chemical structure of **2-(4-Fluorophenyl)acetamide**, generated using the DOT language.

Caption: 2D Chemical Structure of **2-(4-Fluorophenyl)acetamide**.

Physicochemical Properties

The following table summarizes key physicochemical properties of **2-(4-Fluorophenyl)acetamide**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO	[PubChem] [1]
Molecular Weight	153.15 g/mol	[PubChem] [1]
IUPAC Name	2-(4-fluorophenyl)acetamide	[PubChem] [1]
CAS Number	332-29-6	[PubChem] [1]
Canonical SMILES	C1=CC(=CC=C1CC(=O)N)F	[PubChem] [1]
InChI Key	HUPVBFQYJHFONM-UHFFFAOYSA-N	[PubChem] [1]
Exact Mass	153.058992041 g/mol	[PubChem] [1]
Monoisotopic Mass	153.058992041 g/mol	[PubChem] [1]
XLogP3-AA	0.9	[PubChem] [1]
Hydrogen Bond Donor Count	1	[PubChem] [1]
Hydrogen Bond Acceptor Count	1	[PubChem] [1]
Rotatable Bond Count	1	[PubChem] [1]
Topological Polar Surface Area	43.1 Å ²	[PubChem] [1]
Heavy Atom Count	11	[PubChem] [1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(4-Fluorophenyl)acetamide** is not readily available in the provided search results, a plausible method can be inferred from the synthesis of similar N-phenylacetamide derivatives. The following protocol is a representative example based on common amide synthesis techniques.

Synthesis of **2-(4-Fluorophenyl)acetamide** from 4-Fluorophenylacetic Acid

This procedure describes the conversion of 4-fluorophenylacetic acid to **2-(4-fluorophenyl)acetamide** via an acid chloride intermediate, followed by amination.

Materials and Reagents:

- 4-Fluorophenylacetic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Ammonia solution (aqueous or in a solvent like methanol)
- Sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and purification (e.g., ethyl acetate)

Equipment:

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bars
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel)
- Standard laboratory glassware

Procedure:**Step 1: Formation of the Acid Chloride**

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenylacetic acid in an excess of thionyl chloride.
- Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-fluorophenylacetyl chloride can be used directly in the next step.

Step 2: Amination of the Acid Chloride

- Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous aprotic solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a concentrated solution of ammonia, while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

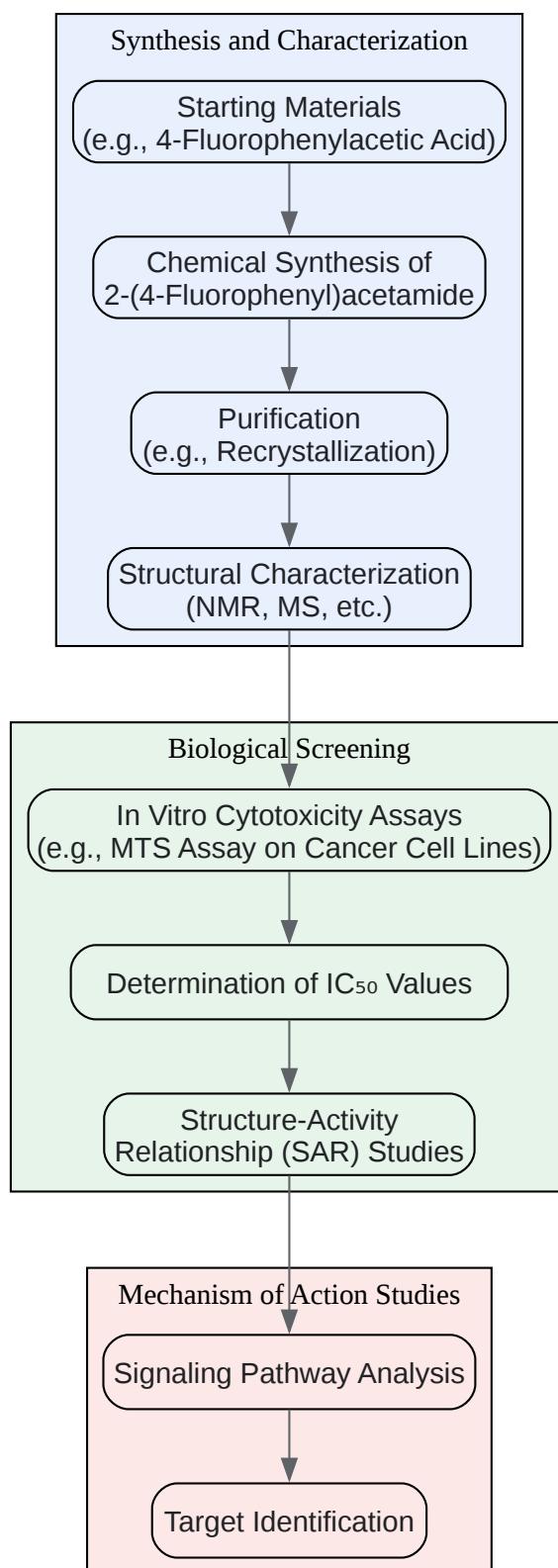
Step 3: Work-up and Purification

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **2-(4-fluorophenyl)acetamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Biological Activity and Research Workflow

While the direct biological activity of **2-(4-fluorophenyl)acetamide** is not extensively documented in the provided search results, derivatives of this compound have shown promise as anticancer agents. Specifically, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, with some compounds showing notable activity against prostate carcinoma (PC3) cells.^{[2][3]}

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel compound like **2-(4-Fluorophenyl)acetamide**, from synthesis to initial biological screening.

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Caption: A logical workflow for the synthesis and biological evaluation of **2-(4-Fluorophenyl)acetamide**.

This workflow outlines the essential stages in the preclinical assessment of a new chemical entity. It begins with the chemical synthesis and rigorous characterization of the compound, followed by in vitro screening to assess its biological activity, such as cytotoxicity against cancer cells. Positive results would then lead to more in-depth studies to elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

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